molecular formula C18H21NO3S B2441789 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide CAS No. 1207030-21-4

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide

Cat. No.: B2441789
CAS No.: 1207030-21-4
M. Wt: 331.43
InChI Key: HZFUQLHLZKLLIU-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of thiophene carboxamides, which have demonstrated a range of promising biological activities in scientific research. Structurally, it features a thiophene-3-carboxamide moiety linked to a 4-(2-methoxyphenyl)oxane (tetrahydropyran) scaffold, a combination designed to probe specific biological pathways. Primary research applications for this compound and its structural analogs are found primarily in preclinical pharmaceutical development. Thiophene carboxamides have been investigated as core structures in the development of novel anti-cancer agents . Furthermore, closely related N-(pyridinyl)thiophene-2-carboxamide analogues have shown notable antibacterial efficacy against resistant bacterial strains, including extended-spectrum β-lactamase (ESBL) producing E. coli , highlighting the potential of this chemical class in addressing antimicrobial resistance . The molecular architecture of this compound suggests it may function by interacting with enzyme active sites; related molecules have been studied as inhibitors for targets such as cell division cycle 7-related protein kinase . Researchers value this compound for exploring structure-activity relationships (SAR) to optimize potency and selectivity for various therapeutic targets. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-16-5-3-2-4-15(16)18(7-9-22-10-8-18)13-19-17(20)14-6-11-23-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFUQLHLZKLLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-methoxyphenylboronic acid with tetrahydro-2H-pyran-4-ylmethyl bromide under Suzuki-Miyaura coupling conditions to form the intermediate compound . This intermediate is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Halogenated thiophene derivatives and other substituted products.

Scientific Research Applications

Chemistry

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide serves as a building block for synthesizing more complex molecules. It is particularly useful in:

  • Organic Synthesis : It can be utilized in the development of novel synthetic pathways for creating other thiophene derivatives.

Biology

In biological research, this compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of thiophene carboxamides exhibit significant antibacterial activity against various pathogens such as E. coli, S. aureus, and P. aeruginosa .
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells through specific mechanisms involving apoptosis and cell cycle arrest .

Medicine

The compound is being explored as a therapeutic agent for various diseases due to its potential pharmacological properties:

  • Therapeutic Applications : Research indicates that it may have applications in treating conditions such as cancer and infections due to its bioactive properties .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of thiophene carboxamides exhibited enhanced antibacterial activity due to the presence of methoxy groups, which increased hydrophilicity and interaction with bacterial membranes .
  • Anticancer Activity Investigation :
    • In vitro studies showed that certain thiophene derivatives had significant growth inhibition percentages against multiple cancer cell lines, indicating their potential as anticancer agents .

Summary Table of Applications

Application AreaSpecific UseFindings
ChemistryBuilding block for synthesisUseful in creating novel thiophene derivatives
BiologyAntimicrobial activityEffective against E. coli, S. aureus, etc.
MedicinePotential therapeutic agentInvestigated for anticancer properties

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide
  • N-(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide

Uniqueness

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21_{21}H22_{22}N\O3_{3}S
  • Molecular Weight : 366.47 g/mol
  • CAS Number : 1091075-12-5

This compound features a thiophene ring, which is often associated with various biological activities, including antimicrobial properties.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study focused on various thiophene derivatives demonstrated their effectiveness against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 32 mg/L, suggesting that this compound may also possess similar activity.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (mg/L)Target Bacteria
This compoundTBDE. coli, S. aureus
Thiophene Derivative 116A. baumannii
Thiophene Derivative 232E. coli

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. For example, substituted benzo[b]thiophenes have shown moderate to good anticancer activity against multiple cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Reference
This compoundTBDTBDTBD
Substituted Benzo[b]thiophenesVariousModerate

The biological activity of this compound may be attributed to its ability to interact with cellular targets, leading to disruption of bacterial membranes and interference with cancer cell signaling pathways. The presence of the thiophene moiety is critical for these interactions, as it enhances lipophilicity and facilitates membrane penetration.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antibacterial properties of various thiophenes found that compounds with similar structures to this compound displayed significant inhibition against resistant strains of bacteria . This highlights the potential for developing new antimicrobial agents based on this scaffold.
  • Anticancer Potential : In vitro studies have shown that thiophene derivatives can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . This suggests that this compound could be further investigated as a lead compound in cancer therapy.

Q & A

Q. What analytical methods can identify degradation products under stressed conditions (heat/light)?

  • Protocol :
  • Stress Testing : Expose to 40°C/75% RH for 14 days or UV light (254 nm) for 48 hours .
  • Detection : UPLC-PDA-MS/MS to track mass shifts (e.g., oxidation at methoxy group) .
  • Degradation Profile :
ConditionMajor DegradantProposed Structure
HeatDemethylated analogLoss of –OCH₃ group

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